DF-1012
Overview
Description
DF-1012 is a compound known for its role as a 5-hydroxytryptamine receptor antagonist. It is also recognized for its antitussive, antiasthmatic, and anti-inflammatory properties . The molecular formula of this compound is C16H20N4O, and it has a molecular weight of 284.36 grams per mole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DF-1012 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization, filtration, and drying. The final product is then subjected to quality control tests to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions: DF-1012 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
DF-1012 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating respiratory conditions like asthma and chronic cough.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control laboratories
Mechanism of Action
DF-1012 exerts its effects by antagonizing the 5-hydroxytryptamine receptor, which is involved in various physiological processes such as neurotransmission, inflammation, and smooth muscle contraction. By blocking this receptor, this compound can reduce symptoms of asthma, cough, and inflammation. The molecular targets include the 5-hydroxytryptamine receptor and associated signaling pathways .
Comparison with Similar Compounds
DF-1012 FA: A structural analog of this compound, also a neuropeptide inhibitor used in the study of asthma and cough.
Uniqueness: this compound is unique due to its specific action on the 5-hydroxytryptamine receptor, making it particularly effective in treating respiratory conditions. Its combination of antitussive, antiasthmatic, and anti-inflammatory properties sets it apart from other similar compounds .
Properties
CAS No. |
163220-65-3 |
---|---|
Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H20N4O/c1-20-11-4-5-12(20)8-10(7-11)19-16(21)14-9-18-15-13(14)3-2-6-17-15/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,17,18)(H,19,21)/t10?,11-,12+ |
InChI Key |
STKDYVJHOZZQEH-YOGCLGLASA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CNC4=C3C=CC=N4 |
SMILES |
O=C(C1=CNC2=NC=CC=C21)N[C@H]3C[C@H]4CC[C@H](N4C)C3 |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CNC4=C3C=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DF-1012; DF 1012; DF1012; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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